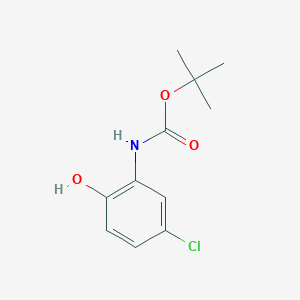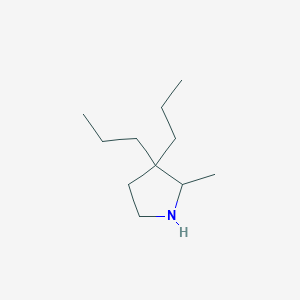
2-Methyl-3,3-dipropylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,3-dipropylpyrrolidine is a nitrogen-containing heterocyclic compound It belongs to the class of pyrrolidines, which are five-membered rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-dipropylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyrrolidine with propyl halides in the presence of a base can yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3,3-dipropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
2-Methyl-3,3-dipropylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-3,3-dipropylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity. The pathways involved may include binding to the active site of enzymes or interacting with receptor sites on cell membranes, leading to changes in cellular signaling and function.
類似化合物との比較
Similar Compounds
2-Methylpyrrolidine: A simpler analog with one methyl group.
3,3-Dipropylpyrrolidine: A compound with two propyl groups but lacking the methyl group.
N-Methylpyrrolidine: A compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Methyl-3,3-dipropylpyrrolidine is unique due to the presence of both methyl and dipropyl groups on the pyrrolidine ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be exploited in drug design and other scientific research areas.
特性
分子式 |
C11H23N |
|---|---|
分子量 |
169.31 g/mol |
IUPAC名 |
2-methyl-3,3-dipropylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-4-6-11(7-5-2)8-9-12-10(11)3/h10,12H,4-9H2,1-3H3 |
InChIキー |
MNNLJBIROQTNJN-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCNC1C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


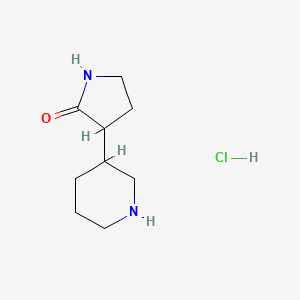
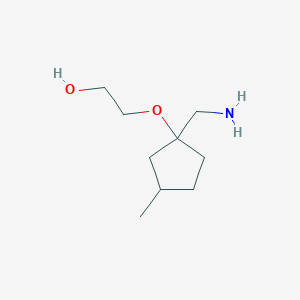



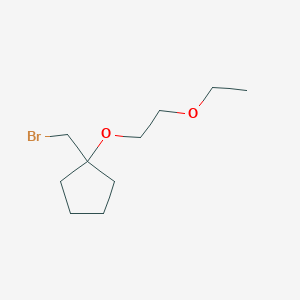

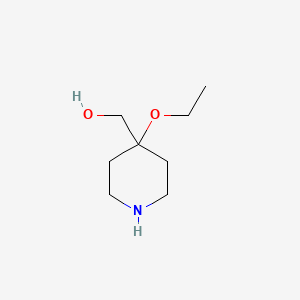
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
